molecular formula C23H18Cl3N3S2 B2876542 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344273-49-0

4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide

Cat. No. B2876542
CAS RN: 344273-49-0
M. Wt: 506.89
InChI Key: YUKYNHNATIQILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide” is a chemical compound with the molecular formula C19H18Cl3N3S2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by techniques such as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to explore the properties of the compound, free from the influence of the crystal field . These calculations can reveal important information about the conformation and electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 458.84 . Other properties such as melting point, boiling point, and density would require experimental determination.

Scientific Research Applications

Agrochemical Research

This compound exhibits properties that can be harnessed in the development of new agrochemicals. Its structural similarity to known triazine derivatives, which have been used as herbicides, insecticides, and fungicides, suggests potential utility in plant protection. Preliminary bioassays have indicated aphicidal and antifungal activities, which could lead to the synthesis of novel agents for controlling pests and plant diseases .

Pharmaceutical Development

Triazine compounds have been explored for their pharmaceutical applications, including anticancer, antimicrobial, and anticonvulsant activities. The electron-withdrawing groups in the compound’s structure may contribute to these biological activities, making it a candidate for further drug development and medicinal chemistry studies .

Material Science

The compound’s ability to form stable crystals with specific molecular conformations could be of interest in material science. Understanding its crystal structure can aid in the design of new materials with desired physical properties, such as thermal stability or electronic characteristics .

Bioactivity Profiling

The bioactive properties of this compound against various biological targets can be profiled to determine its efficacy and specificity. This includes testing against a range of pathogens, pests, and possibly even cancer cell lines to assess its therapeutic potential .

Chemical Synthesis and Catalysis

As a compound with multiple reactive sites, it could serve as an intermediate in the synthesis of more complex molecules. Its potential as a catalyst in organic reactions could also be explored, possibly leading to more efficient synthesis pathways .

Environmental Science

Investigating the environmental fate and impact of this compound, including its biodegradability and potential toxicity to non-target organisms, is crucial. This research could inform safety guidelines for its use and disposal .

Analytical Chemistry

Developing analytical methods for the detection and quantification of this compound in various matrices is important for both environmental monitoring and quality control in manufacturing processes .

Computational Chemistry

Computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure and reactivity of the compound. These studies can predict its behavior in different chemical environments and under various conditions .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3N3S2/c24-18-9-6-16(7-10-18)13-30-15-22-27-28-23(29(22)19-4-2-1-3-5-19)31-14-17-8-11-20(25)21(26)12-17/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKYNHNATIQILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide

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